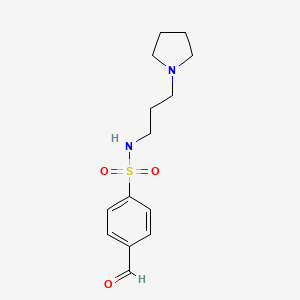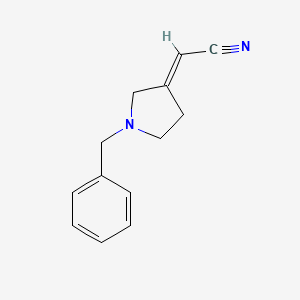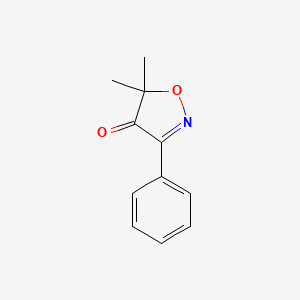![molecular formula C9H10N2O2 B15208297 (2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
(2-Methoxybenzo[d]oxazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methoxy group at the second position and a methanamine group at the fourth position of the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzo[d]oxazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives. The reaction typically requires the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Another approach involves the use of 2-methoxybenzoyl chloride and o-aminophenol as starting materials. The reaction is carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to introduce the methanamine group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanamine.
Reduction: The oxazole ring can be reduced to form the corresponding benzoxazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
Reduction: Benzoxazoline derivatives
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Applications De Recherche Scientifique
(2-Methoxybenzo[d]oxazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as a fluorescent probe for detecting specific biomolecules or cellular components.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Methoxybenzo[d]oxazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and methanamine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological system and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
- (2-Chlorobenzo[d]oxazol-4-yl)methanamine
- (2-Fluorobenzo[d]oxazol-4-yl)methanamine
Uniqueness
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of the methoxy group at the second position, which can influence its chemical reactivity and biological activity The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate for the synthesis of more complex benzoxazole derivatives
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(2-methoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5,10H2,1H3 |
Clé InChI |
UWTAKZUEKIIIFS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC=C2O1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)




